NSC1011
描述
属性
IUPAC Name |
4-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22-19(13-10-16-7-4-14-24-21(16)22)20(15-5-2-1-3-6-15)25-18-11-8-17(9-12-18)23(27)28/h1-14,20,25-26H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCFZETTYRDCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277170 | |
| Record name | NSC1011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-97-7 | |
| Record name | NSC1011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
合成路线和反应条件: 化合物“PMID17942791C3”的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:
核心结构的形成: 这涉及8-羟基喹啉与苯甲胺反应形成核心结构。
功能化: 然后通过一系列涉及酰氯和碱催化剂等试剂的反应,通过引入苯甲酸基团对核心结构进行功能化。
工业生产方法: 该化合物的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
间歇反应: 在大型反应器中进行,精确控制温度、压力和反应时间。
纯化: 使用重结晶和色谱等技术对粗产品进行纯化,以获得高纯度的最终产品。
反应类型:
氧化: 该化合物可以进行氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代,使用卤素或烷基化试剂等试剂。
常用试剂和条件:
氧化剂: 高锰酸钾,过氧化氢。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,烷基化试剂。
主要产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会生成喹啉衍生物,而还原可能会生成胺衍生物。
科学研究应用
4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is a synthetic organic molecule with the molecular formula . It has a molecular weight of 370.40100 g/mol and a density of 1.363 g/cm3 . The compound is also known as 4-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid and has a CAS number of 5335-97-7 .
Scientific Research Applications
4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is known for its role as a small molecule inhibitor of Ras converting CAAX endopeptidase 1 (RCE1) . Research indicates that inhibiting Rce1p might have applications in cancer treatment .
Rce1p Inhibition
- Several inhibitors of Rce1p have been identified, including 4-((8-hydroxyquinolin-7-yl)(phenyl)methylamino)benzoic acid .
- The 8-hydroxyquinoline motif found in this molecule has been used extensively for its metal-binding properties .
- New analogous molecules with better metal binding might lead to better inhibition of Rce1p .
Related compounds
Several analogous molecules that display stronger Rce1p inhibition and looser zinc binding have been synthesized, including :
- 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methylamino)benzoic acid
- 4-((4-cyanophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid
- 4-((8-hydroxyquinolin-7-yl)(p-tolyl)methylamino)benzoic acid
- 4-((4-bromophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid
- 4-((8-hydroxyquinolin-7-yl)(pyridin-3-yl)methylamino)benzoic acid
- 4-((4-fluorophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid
作用机制
该化合物通过抑制Ras转化CAAX内肽酶1 (RCE1) 发挥其作用,该酶参与Ras蛋白的翻译后修饰 。通过抑制这种酶,该化合物破坏了Ras蛋白的加工和活化,Ras蛋白在与细胞生长和分化相关的细胞信号通路中起着至关重要的作用。
类似化合物:
化合物A: RCE1的另一种具有不同核心结构的小分子抑制剂。
化合物B: 一种针对Ras信号通路中不同酶的类似抑制剂。
比较:
独特性: 化合物“PMID17942791C3”的独特性在于其对RCE1的特异性抑制,这使其成为研究Ras信号通路的宝贵工具。
功效: 与类似化合物相比,“PMID17942791C3”在抑制RCE1方面表现出更高的效力和选择性。
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Heterocyclic Modifications
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid
- Structural Features: Incorporates a triazine core instead of quinoline, with methoxy and formyl substituents.
- Biological Activity: Limited data, but triazine derivatives are often explored for antimicrobial or anticancer applications.
- Pharmacokinetics : Higher molecular weight (C₂₄H₁₈N₄O₆, 458.4 g/mol) may reduce solubility compared to the target compound .
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline
- Structural Features : Quinazoline core with a fluorine substituent, linked to an aniline group.
- Key Difference : Lack of a benzoic acid group reduces acidity, altering pharmacokinetic behavior .
4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic Acid
Benzoic Acid Derivatives with Varied Substituents
4-[4-(Dimethylaminobenzylidene)amino]benzoic Acid (SB1)
- Structural Features: Dimethylamino group enhances electron-donating capacity.
- Spectroscopic Data : UV λmax at 341 nm (ε = 0.3896) and 267 nm (ε = 0.9121), indicating distinct electronic transitions compared to the target compound .
Methyl 4-(6-Ethyl-2,4-dimethyl-1,3,7,10-tetraoxo...isoquinolin-8-yl)amino)benzoic Acid
- Structural Features: Isoquinoline core with esterified benzoic acid.
- Pharmacokinetics : Methyl esterification may delay hydrolysis, prolonging systemic exposure .
Anti-Tumor Benzoic Acid Methyl Esters (Av7, Av9, Av12)
- Structural Features: Acetylamino and hydroxy-methyl-propanoyl substituents.
- Biological Activity : Demonstrated potent inhibition against gastric, liver, and lung cancer cell lines (AGS, HepG2, A549) .
- Key Difference : Esterification vs. free carboxylic acid in the target compound alters metabolic pathways .
Pharmacological and Toxicological Comparisons
生物活性
Overview
4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid, also known by its CAS number 5335-97-7, is a synthetic organic compound notable for its diverse biological activities. This compound is primarily recognized for its role as an inhibitor of Ras converting CAAX endopeptidase 1 (RCE1) and its potential implications in cancer treatment through the inhibition of 2-Oxoglutarate (2OG) dependent enzymes.
The primary mechanism of action involves the inhibition of 2OG-dependent oxygenases, which are crucial in various biochemical pathways. This inhibition affects:
- Histone Lysine Demethylases : These enzymes are involved in epigenetic regulation, and their inhibition can lead to altered gene expression profiles that may suppress tumor growth.
- Fat Mass and Obesity Associated Protein (FTO) : Inhibition of FTO can impact metabolic pathways, potentially offering therapeutic strategies for obesity-related conditions.
Anticancer Properties
Research indicates that derivatives of 8-hydroxyquinoline, the core structure of this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The structure-activity relationship suggests that modifications to the quinoline nucleus enhance efficacy and reduce toxicity .
Antimicrobial Effects
Compounds related to 8-hydroxyquinoline have shown broad-spectrum antimicrobial activities. For instance, derivatives have been tested against pathogenic bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating notable inhibition zones comparable to standard antibiotics . The antimicrobial efficacy appears to correlate with lipophilicity and electron-withdrawing properties of substituents on the anilide ring.
Pharmacokinetics
Pharmacokinetic studies suggest that similar compounds often exhibit low cell permeability, which may limit their effectiveness in vivo. However, modifications to increase lipophilicity can enhance absorption and bioavailability.
Case Studies
- Antiviral Activity : A recent study evaluated the antiviral properties of 8-hydroxyquinoline derivatives against H5N1 influenza virus, finding that specific substitutions on the anilide ring significantly increased antiviral potency while maintaining low cytotoxicity .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Target Enzyme | Biological Activity | Efficacy |
|---|---|---|---|
| Compound A | RCE1 | Anticancer | High |
| Compound B | Other Enzyme | Antimicrobial | Moderate |
| 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | RCE1 | Anticancer, Antimicrobial | High |
常见问题
Q. What are the standard synthetic routes for 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: Retrosynthetic analysis suggests using substituted primary amines (e.g., 8-hydroxyquinolin-7-amine) and benzoic acid derivatives. A typical route involves:
Coupling Reaction: React 8-hydroxyquinolin-7-amine with benzyl bromide derivatives in anhydrous DMF under nitrogen, using K₂CO₃ as a base at 80°C for 12 hours .
Amination: Introduce the benzoic acid moiety via nucleophilic substitution, using 4-aminobenzoic acid and catalytic Pd(PPh₃)₄ in THF at reflux .
Purification: Employ column chromatography (silica gel, hexane/EtOH gradient) followed by recrystallization from methanol to achieve >95% purity .
Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOH 1:1) and optimize stoichiometry to minimize byproducts like unreacted amines .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using DMSO-d₆ as solvent. Key signals include:
- IR Spectroscopy: Confirm carboxylate (C=O stretch at ~1680 cm⁻¹) and amine (N–H bend at ~1550 cm⁻¹) functional groups .
- Mass Spectrometry: Use ESI-MS to verify molecular ion [M+H]⁺ at m/z 385.1 (calculated) .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?
Methodological Answer:
- MIC Testing: Screen against Mycobacterium tuberculosis (H37Rv strain) using the microplate Alamar Blue assay. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL .
- Bacterial Strains: Include Gram-positive (S. aureus) and Gram-negative (E. coli) models. Use agar dilution methods with Mueller-Hinton agar .
- Controls: Compare to ciprofloxacin (1 µg/mL) and validate via triplicate experiments.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for structural confirmation?
Methodological Answer:
- 2D NMR Techniques: Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling between adjacent protons, particularly for overlapping aromatic regions (δ 7.2–8.5 ppm) .
- X-ray Crystallography: Grow single crystals via slow evaporation (MeOH/CHCl₃ 3:1). Resolve ambiguities in the benzylamino-quinoline linkage using crystallographic data (e.g., C–N bond length ~1.35 Å) .
- DFT Calculations: Compare experimental IR/NMR with computed spectra (B3LYP/6-31G* basis set) to validate tautomeric forms .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Synthesize sodium or hydrochloride salts by reacting the free acid with NaOH/HCl in aqueous ethanol. Monitor pH (target 7.4 for sodium salt) .
- Prodrug Design: Esterify the carboxylate group using p-nitrophenyl esters. Assess hydrolysis rates in simulated gastric fluid (SGF) and phosphate buffer (PBS) .
- Nanoparticle Encapsulation: Use PLGA polymers (50:50 lactide:glycolide) for drug loading. Characterize particle size (DLS, ~150 nm) and encapsulation efficiency (HPLC, >80%) .
Q. How do structural modifications (e.g., substituent variations) affect its metal-chelating properties?
Methodological Answer:
- Substituent Screening: Replace the benzyl group with electron-withdrawing (NO₂) or donating (OCH₃) groups. Synthesize derivatives via Ullmann coupling (CuI, 110°C) .
- Chelation Studies: Titrate derivatives with Fe³⁺/Cu²⁺ in MeOH. Monitor UV-Vis shifts (e.g., λmax ~450 nm for Fe³⁺ complexes) and calculate stability constants (log β ≥ 8.5) .
- Biological Impact: Compare antimicrobial activity of metal complexes vs. parent compound. Use ICP-MS to quantify intracellular metal accumulation in C. albicans .
Q. How can computational methods predict binding affinities to bacterial targets (e.g., DNA gyrase)?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with DNA gyrase (PDB: 1KZN). Parameterize the compound’s force field with GAFF and assign charges via AM1-BCC .
- MD Simulations: Run 100 ns trajectories in GROMACS (CHARMM36 force field). Analyze hydrogen bonds (e.g., quinoline N with Asp73) and binding free energy (MM-PBSA ΔG ≤ −8 kcal/mol) .
- Validation: Correlate docking scores with experimental IC₅₀ values from ATPase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
